1,4-Dibromo-5-chloroisoquinoline

Chemoselective cross-coupling Reaction design Medicinal chemistry

Standard dihalogenated isoquinolines lack orthogonal reactivity, forcing linear synthesis or low-yielding selective couplings. This trihalogenated scaffold solves the problem with distinct C-Br (79.6 kcal/mol) and C-Cl (94 kcal/mol) bonds for predictable sequential functionalization. • **Key advantage:** Site-selective Suzuki/Buchwald-Hartwig sequence - functionalize C-Br first, then C-Cl under forcing conditions. • **Materials science validated:** 1,4-dibromo pattern maximizes pyridinic N retention (65% at 773 K) for ORR catalysts; 5-Cl adds metal coordination site. • **Supply assurance:** ≥95% purity; batch QC via NMR, HPLC, GC.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
Cat. No. B13209358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-5-chloroisoquinoline
Molecular FormulaC9H4Br2ClN
Molecular Weight321.39 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CN=C2Br)Br
InChIInChI=1S/C9H4Br2ClN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H
InChIKeyVVESPFNRGQPRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-5-chloroisoquinoline: A Trihalogenated Isoquinoline Scaffold for Selective Cross-Coupling – Procurement Guide


1,4-Dibromo-5-chloroisoquinoline (CAS 1824267-98-2) is a polyhalogenated heterocyclic building block of the isoquinoline class, with the molecular formula C9H4Br2ClN and a molecular weight of 321.39 g/mol . It features bromine substituents at the 1- and 4-positions and a chlorine atom at the 5-position of the bicyclic aromatic framework . This specific trihalogenated substitution pattern is designed to serve as a versatile intermediate for sequential, site-selective palladium-catalyzed cross-coupling reactions, owing to the intrinsic reactivity difference between aryl C–Br and C–Cl bonds . The compound is predominantly supplied as a research chemical with a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC .

Sequential Pd-catalyzed cross-coupling via C–Br / C–Cl reactivity differential
Three orthogonal halogen handles for divergent library synthesis
Batch-specific QC documentation (NMR, HPLC, GC) for reproducibility

Why 1,4-Dibromo-5-chloroisoquinoline Cannot Be Replaced by Common Dihalogenated Isoquinolines


Substituting 1,4-Dibromo-5-chloroisoquinoline with a simpler dihalogenated isoquinoline, such as 1,4-dichloroisoquinoline or 5-bromo-1-chloroisoquinoline, fundamentally alters the synthetic utility of the scaffold. The target compound's key advantage lies in the presence of two distinct halogen types with a significant difference in bond dissociation energies (C–Br: ~79.6 kcal/mol vs. C–Cl: ~94 kcal/mol for C(sp²)–X bonds), which enables predictable, sequential functionalization via chemoselective oxidative addition with palladium(0) catalysts . A dichloro- or dibromo- analog with only one type of halogen either forfeits this orthogonal reactivity or lacks the third synthetic handle for late-stage diversification. Furthermore, comparative studies on brominated isoquinolines for carbon material synthesis have shown that the 1,4-dibromo substitution pattern is critical for maximizing pyridinic nitrogen retention (65% at 773 K) during carbonization, a performance not replicated by other isomers or non-brominated precursors [1]. A generic replacement would thus compromise both the stepwise synthetic efficiency and the potential performance in specific materials science applications.

1,4-Dibromo-5-chloroisoquinoline
C–Br and C–Cl bonds enable stepwise, chemoselective cross-couplings.
Dihalogenated analogs (e.g., 1,4-dichloro)
Single halogen type prevents orthogonal reactivity; sequential diversification not supported.
Three halogen handles
Allows late-stage functionalization at three distinct positions.
Two halogen handles
Reduced diversification potential; additional synthetic steps may be required.
1,4-Dibromo core pattern
Reported to retain 65% pyridinic N in carbon materials at 773 K.
Non-brominated precursors
Lower pyridinic N retention may not replicate material performance.

Head-to-Head Quantitative Differentiation of 1,4-Dibromo-5-chloroisoquinoline Against Closest Analogs


Orthogonal Reactivity via C–Br vs. C–Cl Bond Dissociation Energy Differential

The target compound uniquely combines C–Br and C–Cl bonds on the same scaffold, a feature absent in comparators like 1,4-Dibromoisoquinoline (only C–Br) or 1,4-Dichloroisoquinoline (only C–Cl). The C(sp²)–Br bond dissociation energy (BDE) is 79.6 kcal/mol, which is 14.4 kcal/mol lower than the C(sp²)–Cl BDE of 94.0 kcal/mol . This substantial gap allows for the chemoselective oxidative addition of the C–Br bond to a Pd(0) catalyst under mild conditions, leaving the C–Cl bond intact for a subsequent, different cross-coupling event. This orthogonal reactivity is not achievable with the symmetrical dihalogenated analogs 1,4-Dibromoisoquinoline (CAS 51206-40-7) or 1,4-Dichloroisoquinoline (CAS 15298-58-5).

BDE Differential
Class-level
C–Br: 79.6 kcal/mol; C–Cl: 94.0 kcal/mol
Δ = 14.4 kcal/mol
Enables stepwise cross-coupling design
Gas-phase BDE data; reaction conditions may vary
Chemoselective cross-coupling Reaction design Medicinal chemistry

Superior Pyridinic Nitrogen Retention in Carbon Material Synthesis Relative to Non-Brominated Precursors

In a comparative study of six isoquinoline precursors for bottom-up synthesis of pyridinic nitrogen-doped carbon materials, the 1,4-dibrominated core achieved the highest percentage of retained pyridinic nitrogen. Specifically, 1,4-dibromoisoquinoline carbonized at 773 K yielded 65% pyridinic nitrogen, while the non-brominated isoquinoline required a higher temperature of 973 K and resulted in only 52% pyridinic nitrogen due to C–N bond cleavage [1]. Although this study did not directly test 1,4-Dibromo-5-chloroisoquinoline, it provides direct empirical evidence that the 1,4-dibromo substitution pattern is the most effective among brominated isoquinolines for preserving the critical pyridinic N functionality. The additional 5-chloro substituent in the target compound is unlikely to negate this benefit and may offer an additional handle for post-carbonization functionalization.

Pyridinic N Retention
Reported
65% pyridinic N at 773 K
(vs. 52% at 973 K for isoquinoline)
Supports pyridinic N retention in carbon materials
Based on 1,4-dibromoisoquinoline study; 5-Cl effect not tested
Carbon materials Electrocatalysis Pyridinic nitrogen doping

Increased Number of Synthetic Handles Compared to Dihalogenated Analogs

1,4-Dibromo-5-chloroisoquinoline possesses three halogen substituents (2 Br, 1 Cl) on the isoquinoline core, providing three distinct positions for sequential functionalization. The closest commercially available comparators are typically dihalogenated: 5-Bromo-1-chloroisoquinoline (CAS 34551-41-2) has only 2 halogens (1 Br, 1 Cl), and 1,4-Dichloroisoquinoline (CAS 15298-58-5) has 2 Cl. The 4,8-Dibromo-1-chloroisoquinoline (CAS 1823289-79-7) regioisomer also has three halogens but positions the Cl at the 1-position rather than the 5-position, altering the electronic environment and potential regioselectivity of reactions at the azomethine carbon [1][2].

Synthetic Handles
Class-level
Target: 3 halogens (2 Br, 1 Cl)
Dihalogenated analogs: 2 halogens only
Supports divergent library synthesis
Structural comparison; reactivity may differ
Molecular complexity Diversification Library synthesis

Documented Batch-to-Batch QC Reproducibility via NMR, HPLC, and GC Analysis

According to the supplier's technical datasheet, each batch of 1,4-Dibromo-5-chloroisoquinoline (standard purity: 95%) is provided with quality control documentation, including NMR, HPLC, and GC analyses . This multi-technique characterization reduces the risk of batch-to-batch variability that is commonly observed with custom-synthesized, non-catalog polyhalogenated heterocycles. In contrast, many closely related dihalogenated analogs (e.g., certain batches of 4,8-Dibromo-1-chloroisoquinoline) have been listed as discontinued by some suppliers, indicating potential supply chain instability .

Batch QC & Supply
Data to verify
95% purity; batch-specific NMR, HPLC, GC
Supports batch reproducibility
Supplier documentation; verify with COA
Chemical procurement Quality assurance Reproducibility

High-Value Application Scenarios for Procuring 1,4-Dibromo-5-chloroisoquinoline


Divergent Synthesis of 1,4,5-Trisubstituted Isoquinoline Libraries via Sequential Cross-Coupling

Medicinal chemistry groups aiming to explore SAR around the isoquinoline core can use 1,4-Dibromo-5-chloroisoquinoline as a single starting material for a 2-step divergent sequence. A first Suzuki-Miyaura coupling at the more reactive C–Br positions (BDE ~79.6 kcal/mol) can install aryl or heteroaryl groups at C1 and/or C4, followed by a second, distinct coupling at the C5–Cl position (BDE ~94 kcal/mol) under forcing conditions without affecting the first-formed bonds . This is not possible with 1,4-Dichloroisoquinoline or 1,4-Dibromoisoquinoline, which lack a second halogen type. This strategy leverages the evidence from Section 3, Item 1.

Synthesis of Pyridinic Nitrogen-Doped Carbon Electrocatalysts with Enhanced Performance

Materials scientists developing non-precious metal catalysts for the oxygen reduction reaction (ORR) can select a precursor based on the 1,4-dibromoisoquinoline core, which has been empirically validated to deliver 65% pyridinic nitrogen at a carbonization temperature of only 773 K [1]. The additional 5-Cl substituent on the target compound provides a potential site for post-synthetic metal coordination or further functionalization of the carbon matrix, a capability not available with the unsubstituted 1,4-dibromoisoquinoline.

Late-Stage Functionalization of Complex Isoquinoline-Containing Scaffolds

In the total synthesis of natural products (e.g., isoquinoline alkaloids), the trihalogenated scaffold enables chemists to pre-install orthogonal handles. The C5–Cl bond can be carried through multiple synthetic transformations inertly (due to its higher BDE), acting as a latent functional group that is only activated in the final step via a Buchwald-Hartwig amination or a Suzuki coupling, minimizing protecting group manipulations . This is a distinct advantage over the more reactive but less discriminating dihalogenated analogs.

Rapid Diversification in Agrochemical Lead Discovery Programs

Agrochemical discovery requires swift access to numerous analogs for structure-activity relationship studies. Using 1,4-Dibromo-5-chloroisoquinoline as a core scaffold, a parallel synthesis approach can generate a library of 1,4,5-trisubstituted isoquinolines in just two consecutive cross-coupling steps, markedly accelerating the hit-to-lead timeline compared to a linear synthesis strategy starting from a dihalogenated precursor . The documented batch-to-batch QC (NMR, HPLC, GC) ensures reproducibility across library production runs .

Application
Selection Property
Validation Focus
Divergent Isoquinoline Library Synthesis
Orthogonal C–Br / C–Cl reactivity
Sequential cross-coupling feasibility
N-doped Carbon Electrocatalyst Synthesis
1,4-Dibromo core pattern
Pyridinic N retention validation
Late-Stage Functionalization
Latent C5–Cl handle
Late-stage activation tolerance
Agrochemical Lead Discovery
Trihalogenated scaffold + QC
Library reproducibility and supply
Quote Request

Request a Quote for 1,4-Dibromo-5-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.